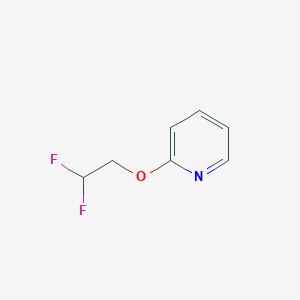

2-(2,2-Difluoroethoxy)pyridine

Description

Contextualization within Fluorinated Heteroaromatic Chemistry

Fluorinated heteroaromatic compounds, a class to which 2-(2,2-difluoroethoxy)pyridine belongs, are of substantial interest in various scientific fields, particularly medicinal chemistry and materials science. ucc.ienih.gov The introduction of fluorine into heterocyclic molecules can dramatically alter their physical, chemical, and biological properties. ucc.ie This is attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These characteristics can influence a molecule's conformation, metabolic stability, and ability to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds. ucc.ienih.gov

The synthesis of fluorinated heteroaromatics can be approached in several ways, including direct fluorination of a pre-formed heterocyclic ring, the use of fluorine-containing building blocks in cyclization reactions, or the nucleophilic substitution of a leaving group with a fluoride (B91410) ion. ucc.ie In the case of this compound, the synthesis often involves the reaction of a suitable pyridine (B92270) precursor with 2,2-difluoroethanol (B47519). The pyridine ring itself is a privileged scaffold in drug discovery, and its combination with fluorine-containing substituents creates a powerful strategy for developing new chemical entities. nih.govajrconline.org

Significance of Difluoroethoxy Moieties in Contemporary Chemical Research

The difluoroethoxy group (-OCH₂CF₂H) is a key structural feature of this compound that imparts unique properties. This moiety is increasingly utilized in medicinal chemistry as a bioisostere for other functional groups. The presence of the two fluorine atoms significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. ucc.ie

Furthermore, the difluoroethoxy group is known to improve the metabolic stability of compounds. This is because the carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, leading to a longer half-life in biological systems. The electron-withdrawing nature of the difluoroethoxy group also influences the electronic properties of the pyridine ring, affecting its reactivity and potential interactions with biological targets. Research has shown that fluorinated ethers, like the difluoroethoxy group, can participate in unique non-covalent interactions, further highlighting their importance in the design of bioactive molecules. nih.gov

Overview of Research Trajectories for Pyridine Derivatives

Pyridine and its derivatives are among the most common heterocyclic scaffolds found in pharmaceuticals and agrochemicals. nih.govjchemrev.com The pyridine ring is a versatile building block that can be readily functionalized to create a diverse array of compounds with a wide range of biological activities. ajrconline.orgfrontiersin.org Research into pyridine derivatives is a vibrant and expanding field, with thousands of new compounds being synthesized and evaluated each year. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-6(9)5-11-7-3-1-2-4-10-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRNUFFWOGBLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,2 Difluoroethoxy Pyridine and Analogues

Established Synthetic Routes to the 2-(2,2-Difluoroethoxy)pyridine Core Structure

Traditional approaches to the synthesis of this compound primarily rely on the assembly of two key fragments: a functionalized pyridine (B92270) ring and a 2,2-difluoroethanol-derived component. These methods can be broadly categorized by which fragment serves as the starting point for the key bond-forming reaction.

The most direct and widely employed strategy for synthesizing the this compound core involves the functionalization of a pre-existing pyridine ring. researchgate.net This approach typically utilizes a nucleophilic aromatic substitution (SNAr) reaction. In this scenario, a pyridine ring bearing a suitable leaving group at the 2-position, such as a halogen (Cl, Br), is treated with the alkoxide of 2,2-difluoroethanol (B47519).

The general reaction is as follows:

A 2-halopyridine is reacted with sodium 2,2-difluoroethoxide (generated in situ from 2,2-difluoroethanol and a strong base like sodium hydride) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

The reactivity of the 2-halopyridine is enhanced by the electron-withdrawing nature of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate characteristic of SNAr reactions. This makes the C2 position of pyridine particularly susceptible to nucleophilic attack. researchgate.net While direct C-H functionalization of pyridine is an area of active research, the use of 2-halopyridines remains a more established and predictable method for this specific transformation. researchgate.net

These strategies are intrinsically linked to the pyridine functionalization methods described above, focusing on the preparation and utilization of the crucial 2,2-difluoroethanol nucleophile. 2,2-Difluoroethanol is an important intermediate in the synthesis of various active pharmaceutical and agrochemical ingredients. google.com Its synthesis is a critical first step in many routes to the target molecule.

Several methods for the industrial-scale preparation of 2,2-difluoroethanol have been developed:

Reduction of Difluoroacetyl Derivatives: Early methods involved the reduction of difluoroacetyl chloride with powerful reducing agents like lithium aluminum hydride. google.comgoogle.com While effective, the stoichiometric use of expensive hydrides is a drawback for large-scale production. google.comgoogle.com

From 1-Chloro-2,2-difluoroethane: A more economical process involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic or acetic acid to yield the corresponding 2,2-difluoroethyl ester. This ester is then transesterified in the presence of an alcohol (e.g., methanol) to produce 2,2-difluoroethanol. google.com

Once obtained, the 2,2-difluoroethanol is activated by deprotonation with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form the 2,2-difluoroethoxide anion, which then serves as the potent nucleophile for reaction with the functionalized pyridine core.

| Precursor | Reagents | Product | Yield | Reference |

| 1-Chloro-2,2-difluoroethane | 1. Potassium Acetate, DMF2. Methanol (B129727) | 2,2-Difluoroethanol | 84.4% | google.com |

| Ethyl Difluoroacetate | Lithium Aluminum Hydride, Organic Solvent | 2,2-Difluoroethanol | High | google.com |

| Difluoroacetyl Chloride | Lithium Aluminum Hydride | 2,2-Difluoroethanol | 69% | google.com |

Palladium-Catalyzed Coupling Reactions in Difluoroethoxy-Pyridine Synthesis

While SNAr reactions are effective, they can require harsh conditions. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, offering milder conditions and broader substrate scope for the formation of the critical C-O ether linkage. enscm.fr

The palladium-catalyzed formation of the C(aryl)-O bond, a variant of the Buchwald-Hartwig amination, is a key methodology for synthesizing aryl ethers, including this compound. This reaction couples an aryl halide or triflate (in this case, a 2-halopyridine) with an alcohol (2,2-difluoroethanol).

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine to form a Pd(II) intermediate.

Metathesis/Ligand Exchange: The alcohol (or its corresponding alkoxide) displaces the halide on the palladium center.

Reductive Elimination: The desired C-O bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.

Unexpected C-O bond formation has been observed even in reactions designed for C-C coupling, such as the Suzuki reaction, when reaction conditions are not strictly controlled (e.g., using non-degassed solvents), highlighting the accessibility of this pathway. researchgate.net This underscores the importance of carefully selecting catalysts and conditions to favor the desired etherification.

The success of palladium-catalyzed C-O coupling is highly dependent on the choice of ligand coordinated to the palladium center. rsc.org The ligand's electronic and steric properties influence the rates of oxidative addition and reductive elimination, ultimately controlling the catalyst's efficiency and stability. enscm.frrsc.org

Ligand Selection: For C-O bond formation, bulky, electron-rich phosphine (B1218219) ligands are typically required. Biarylphosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, BrettPhos), have proven to be particularly effective. mit.edu These ligands promote the challenging reductive elimination step and stabilize the active catalytic species. The use of BrettPhos, for instance, was found to be crucial for achieving high yields in related palladium-catalyzed intramolecular C-H difluoroalkylation reactions. mit.edu

Reaction Conditions: The choice of base and solvent is also critical. Weakly coordinating bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred as they facilitate the deprotonation of the alcohol without deactivating the catalyst. Aprotic, non-polar solvents like toluene (B28343) or dioxane are commonly used. The selectivity of coupling reactions can be significantly influenced by applying the appropriate combination of ligand, base, and solvent. rsc.org

| Ligand Type | General Characteristics | Efficacy in C-O Coupling | Reference |

| Trialkyl/Triaryl Phosphines | Simple, common ligands (e.g., PPh₃, PCy₃) | Generally low to moderate efficacy for C-O coupling; often require higher temperatures. | rsc.orgmit.edu |

| Buchwald-type Biarylphosphines | Bulky and electron-rich (e.g., BrettPhos, SPhos) | High efficiency; promote challenging reductive elimination and stabilize the catalyst, allowing for milder conditions. | rsc.orgmit.edu |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors | Effective in many cross-coupling reactions, providing thermally stable catalysts. | rsc.org |

Novel Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. In the context of this compound synthesis, this involves exploring novel reaction conditions and catalytic systems that minimize waste and energy consumption.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov This technology has been successfully applied to the synthesis of various pyridine derivatives and is a promising approach for accelerating both SNAr and palladium-catalyzed etherification reactions. nih.gov

Green Solvents and Catalysts: Research is ongoing to replace traditional organic solvents with more environmentally benign alternatives. While challenging for many cross-coupling reactions, the development of catalysts that are active in water or bio-renewable solvents is a key goal. Furthermore, exploring catalysts based on more abundant and less toxic metals (e.g., copper or iron) as alternatives to palladium is an active area of investigation.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel (one-pot reactions) improves efficiency by avoiding the isolation and purification of intermediates. Green procedures for synthesizing novel pyridines have been developed via one-pot, four-component reactions, showcasing the potential for building and functionalizing the pyridine core in a highly streamlined fashion. nih.govrsc.org Applying such a strategy could, in principle, combine the formation of the pyridine ring with the introduction of the difluoroethoxy group, representing a highly efficient and green synthetic route.

One-Pot Multi-Component Syntheses for Substituted Pyridines

One-pot multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. While a direct one-pot synthesis of this compound is not prominently described, analogous syntheses of substituted pyridines, including alkoxy derivatives, highlight the potential of this methodology.

A notable example is a two-step, one-pot procedure that yields highly functionalized 4-hydroxypyridine (B47283) derivatives. nih.gov This process begins with a multicomponent reaction between alkoxyallenes, nitriles, and carboxylic acids to generate β-methoxy-β-ketoenamides. These intermediates then undergo a subsequent cyclocondensation to form the pyridine ring. nih.gov The versatility of this method allows for the incorporation of various substituents, and conceptually, could be adapted for the synthesis of pyridines bearing a 2-(2,2-difluoroethoxy) group by employing a nitrile precursor with the desired fluoroalkoxy moiety.

Another relevant MCR approach involves the base-promoted one-pot synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides. mdpi.com In this transition-metal-free reaction, cesium carbonate promotes the annulation, where the benzamide (B126) serves as the nitrogen source. mdpi.com This methodology demonstrates the construction of the pyridine core from readily available starting materials and could potentially be adapted for the synthesis of analogues of the target compound.

A selection of substrates and yields for the synthesis of 3,5-di(thiophen-2-yl)pyridine, an analogue of substituted pyridines, is presented in the table below. mdpi.com

| Entry | Starting Alkyne | Product | Yield (%) |

| 1 | 2-Ethynylthiophene | 3,5-di(thiophen-2-yl)pyridine | 79 |

Data sourced from MDPI mdpi.com

Stereoselective Synthesis of Pyridine Derivatives (where applicable)

The development of stereoselective methods for the synthesis of chiral pyridine derivatives is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. While the target compound, this compound, is achiral, the synthesis of chiral analogues often requires sophisticated stereoselective approaches.

A practical two-step procedure has been developed for the synthesis of enantiopure 4-hydroxypyridine derivatives bearing stereogenic centers at the 2- and 6-positions. nih.gov This method utilizes a multicomponent reaction of alkoxyallenes with chiral nitriles and carboxylic acids to produce chiral β-methoxy-β-ketoenamides. These intermediates are then cyclized to form the enantiopure pyridine derivatives. The chirality is introduced from the outset through the use of an enantiopure nitrile, such as (S)-TBS-lactic nitrile. nih.gov

This approach provides a clear pathway to chiral, non-racemic pyridines and demonstrates the power of MCRs in stereoselective synthesis. The table below showcases examples of enantiopure pyridine derivatives synthesized via this methodology. nih.gov

| Entry | Chiral Nitrile | Chiral Carboxylic Acid | Product | Yield (%) |

| 1 | (S)-2-Methylbutyronitrile | Benzoic Acid | (S)-2-(1-Methylpropyl)-6-phenylpyridin-4-ol | Good |

| 2 | (S)-2-Methylbutyronitrile | (S)-2-Methylbutyric Acid | (S,S)-2,6-bis(1-Methylpropyl)pyridin-4-ol | High |

| 3 | Racemic O-TBS-mandelonitrile | (S)-2-Methylbutyric Acid | Diastereomeric Pyridines | Moderate |

Data sourced from Beilstein Journal of Organic Chemistry nih.gov

Industrial Synthesis Scale-Up and Process Optimization Research

The industrial production of pyridine and its derivatives relies on cost-effective and scalable synthetic routes. While specific industrial-scale synthesis of this compound is not publicly detailed, general principles of pyridine synthesis scale-up and process optimization can be applied. Historically, industrial pyridine synthesis has been dominated by methods such as the Chichibabin synthesis, which involves the reaction of aldehydes and ammonia (B1221849). postapplescientific.com Another large-scale method is the Bönnemann cyclization, which utilizes acetylene (B1199291) and a nitrile. postapplescientific.com

For a specialty chemical like this compound, a likely industrial route would involve the nucleophilic substitution of a suitable 2-halopyridine with 2,2-difluoroethanol. The scale-up and optimization of such a process would involve several key considerations:

Raw Material Cost and Availability: The cost and reliable supply of the starting materials, 2-chloropyridine (B119429) or 2-bromopyridine, and 2,2-difluoroethanol, would be critical factors.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and catalyst (if any) is crucial to maximize yield and minimize reaction time and energy consumption. For instance, in the production of 2-methyl-5-ethyl-pyridine (MEP), a liquid-phase reaction of acetaldehyde (B116499) with ammonia is employed in the presence of an acid catalyst. researchgate.net

Reactor Design: The choice of reactor (e.g., batch vs. continuous flow) can significantly impact efficiency, safety, and scalability. Continuous flow reactors, for example, can offer better heat and mass transfer, leading to improved yields and safety profiles. vcu.edu

Downstream Processing: Efficient product isolation and purification are essential for achieving the desired product quality and minimizing waste. This includes developing robust extraction, distillation, and crystallization procedures.

Process Safety: A thorough evaluation of the reaction hazards, including thermal stability and potential for runaway reactions, is a critical aspect of industrial scale-up.

Researchers at Virginia Commonwealth University have developed a highly efficient mechanism for manufacturing pyridine compounds by improving the synthesis of halo-substituted nicotinonitriles. vcu.edu By incorporating a dehydrating agent, they were able to slow the dimerization of the starting material, which significantly improved the yield of the final product from 58% to 92%. vcu.edu This work also involved transitioning from a five-step batch process to a single continuous step using flow reactors, projecting a 75% reduction in production costs. vcu.edu

The following table summarizes key parameters that would require optimization for the industrial synthesis of a substituted pyridine.

| Parameter | Objective | Considerations |

| Temperature | Maximize reaction rate and selectivity | Avoid side reactions and decomposition |

| Pressure | Maintain reactants in the desired phase | Equipment cost and safety |

| Reactant Ratio | Maximize conversion of the limiting reagent | Minimize unreacted starting materials and byproducts |

| Catalyst | Increase reaction rate and selectivity | Cost, lifetime, and ease of separation |

| Solvent | Solubilize reactants and facilitate reaction | Cost, environmental impact, and ease of recovery |

| Reaction Time | Achieve high conversion in a short time | Balance between throughput and completeness of reaction |

Reactivity and Mechanistic Investigations of 2 2,2 Difluoroethoxy Pyridine Derivatives

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine (B92270) ring is inherently electron-deficient, making it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene. youtube.com This reactivity is particularly pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom, as the electronegative nitrogen can stabilize the negative charge in the reaction intermediate. stackexchange.comquora.comwikipedia.org The introduction of an additional electron-withdrawing group, such as 2-(2,2-difluoroethoxy), is expected to further enhance this reactivity.

Influence of the Difluoroethoxy Substituent on Ring Activation

The 2-(2,2-difluoroethoxy) group significantly influences the reactivity of the pyridine ring towards nucleophilic attack. This influence stems primarily from the strong inductive electron-withdrawing effect (-I effect) of the two fluorine atoms. This effect reduces the electron density across the entire aromatic system, making it more electrophilic and thus more readily attacked by nucleophiles.

The activation can be understood by considering the resonance structures of the pyridine ring. The nitrogen atom inherently draws electron density from the ring, creating partial positive charges at the C2, C4, and C6 positions. youtube.com The difluoroethoxy group at the C2 position exacerbates this electron deficiency, particularly at the C4 and C6 positions, through its powerful inductive pull. Consequently, derivatives of 2-(2,2-difluoroethoxy)pyridine bearing a suitable leaving group are highly activated for SNAr reactions. This is analogous to the activation provided by nitro groups in classic SNAr substrates like 2,4-dinitrochlorobenzene. wikipedia.org

Table 1: Electronic Effects of Substituents on Pyridine Ring Activation for SNAr

| Substituent | Primary Electronic Effect | Effect on SNAr Reactivity |

|---|---|---|

| -H | Neutral | Baseline Reactivity |

| -NO₂ | Strong -I, -M (Electron Withdrawing) | Strongly Activating |

| -OCHF₂ (Difluoroethoxy) | Strong -I (Electron Withdrawing) | Strongly Activating |

| -Cl | -I > +M (Electron Withdrawing) | Activating |

| -CH₃ | +I (Electron Donating) | Deactivating |

Formation and Stabilization of Meisenheimer Complexes

The mechanism of SNAr reactions proceeds through a two-step addition-elimination pathway, involving a high-energy anionic intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org This complex is formed when the nucleophile attacks the aromatic ring, temporarily breaking the aromaticity. wikipedia.org The stability of this intermediate is the key factor determining the reaction rate. stackexchange.com

In the case of this compound derivatives, the Meisenheimer complex is significantly stabilized by two key features:

The Pyridine Nitrogen : Upon nucleophilic attack at the C4 or C6 positions, one of the resonance structures of the intermediate places the negative charge directly on the electronegative nitrogen atom. This is a major stabilizing contribution. stackexchange.comquora.com

The Difluoroethoxy Group : The strong electron-withdrawing nature of the difluoroethoxy group helps to delocalize and stabilize the negative charge of the anionic intermediate through the sigma framework of the ring.

Regioselectivity and Stereoselectivity in SNAr Reactions

Regioselectivity in SNAr reactions on substituted pyridines is dictated by the ability of the ring to stabilize the intermediate Meisenheimer complex. For a pyridine ring, attack is overwhelmingly favored at positions that allow the negative charge to be delocalized onto the nitrogen, namely the C2 and C4 positions (and C6, which is equivalent to C2). stackexchange.comstackexchange.com

In a scenario involving a derivative such as 4-chloro-2-(2,2-difluoroethoxy)pyridine, the nucleophile would be expected to attack the C4 position. This is because attack at C4 allows for the formation of a resonance-stabilized Meisenheimer complex where the negative charge resides on the ring nitrogen. The electron-withdrawing difluoroethoxy group at C2 further stabilizes this intermediate. While attack at C6 is also electronically favored due to proximity to the nitrogen, the C4 position is often preferred to minimize steric hindrance from the existing substituent at C2. stackexchange.com

Stereoselectivity is generally not a factor in SNAr reactions unless the nucleophile or the substituent contains a chiral center. The reaction proceeds through a planar intermediate, and the stereochemistry of the starting materials does not typically influence the outcome at the aromatic center.

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. wikipedia.orgyoutube.com The pyridine nitrogen exerts a powerful deactivating effect for two reasons: its electronegativity inductively withdraws electron density from the ring, and under the acidic conditions required for most EAS reactions, the nitrogen becomes protonated, creating a positively charged pyridinium (B92312) ion that is extremely electron-poor. wikipedia.orgyoutube.com

Electronic Effects of the Difluoroethoxy Group and Pyridine Nitrogen on EAS

The 2-(2,2-difluoroethoxy) group is a strongly deactivating substituent in the context of EAS due to its potent -I effect. When placed on the already deactivated pyridine ring, it further reduces the ring's nucleophilicity, making EAS reactions exceptionally challenging.

The combination of the deactivating pyridine nitrogen and the deactivating difluoroethoxy group means that harsh reaction conditions would be required to force an electrophilic substitution. youtube.com In terms of regioselectivity, pyridine itself directs incoming electrophiles to the C3 position (meta-directing). quimicaorganica.org This is because attack at C2, C4, or C6 leads to an unstable cationic intermediate (a Wheland intermediate) where a resonance structure places a positive charge directly on the already electron-deficient nitrogen. Attack at C3 or C5 avoids this unfavorable arrangement. quimicaorganica.org The 2-(2,2-difluoroethoxy) group, being a meta-director itself due to its electron-withdrawing nature, would reinforce this inherent preference, directing any potential electrophilic attack to the C3 and C5 positions.

Computational Modeling of EAS Transition States

Computational chemistry provides powerful tools for predicting and understanding the reactivity and regioselectivity of EAS reactions. Using methods such as Density Functional Theory (DFT), it is possible to model the transition states and the Wheland intermediates for electrophilic attack at each possible position on the this compound ring. researchgate.net

By calculating the relative energies of these intermediates, one can predict the most likely site of substitution. For this compound, such calculations would be expected to show that the intermediates resulting from attack at the C3 and C5 positions are significantly lower in energy than those from attack at C4 or C6. This energy difference arises from the avoidance of placing a positive charge adjacent to the protonated pyridine nitrogen, which is a highly destabilizing electronic arrangement.

Table 2: Hypothetical Calculated Relative Energies of Wheland Intermediates for Nitration of 2-(2,2-Difluoroethoxy)pyridinium

| Position of Electrophilic Attack | Predicted Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| C3 | +2.5 | More Stable |

| C4 | +18.0 | Highly Unstable |

| C5 | 0 (Reference) | Most Stable |

| C6 | +20.5 | Highly Unstable |

Note: The energy values in Table 2 are hypothetical and for illustrative purposes to demonstrate the expected outcome of computational modeling based on established chemical principles.

Oxidation and Reduction Chemistry of the Pyridine Ring System and Side Chain

The oxidation and reduction of the pyridine core and its substituents are fundamental transformations that provide access to a variety of functionalized derivatives.

Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, typically yielding the corresponding N-oxide. This transformation is often accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with an activating agent. For electron-deficient pyridines, stronger oxidizing systems like hydrogen peroxide in trifluoroacetic acid or urea-hydrogen peroxide with trifluoroacetic anhydride (B1165640) may be employed to achieve efficient conversion. researchgate.netarkat-usa.org The resulting N-oxide is a versatile intermediate, as the N-oxide group can activate the pyridine ring for further functionalization at the 2- and 4-positions and can be subsequently removed if desired. scripps.eduwikipedia.org

A general representation of the N-oxidation of a substituted pyridine is shown below:

| Reactant | Oxidizing Agent | Product | Reference |

| Pyridine Derivative | m-CPBA or H₂O₂/Acid | Pyridine N-Oxide Derivative | arkat-usa.orggoogle.com |

Reduction: The reduction of the pyridine ring can lead to either dihydropyridine (B1217469) or piperidine (B6355638) derivatives, depending on the reaction conditions and the reducing agent employed. Catalytic hydrogenation over platinum or palladium catalysts is a common method for the complete reduction of the pyridine ring to a piperidine. asianpubs.orgnih.govresearchgate.net For instance, catalytic hydrogenation of substituted pyridines using PtO₂ in glacial acetic acid under hydrogen pressure has been shown to afford the corresponding piperidines. asianpubs.orgresearchgate.net

Partial reduction to dihydropyridines is also possible, often using dissolving metal reductions. The specific regioisomer obtained can be influenced by the substitution pattern on the pyridine ring.

| Substrate | Reducing Agent/Catalyst | Product | Reference |

| Substituted Pyridine | H₂, PtO₂ | Substituted Piperidine | asianpubs.orgresearchgate.net |

| Substituted Pyridine | Na/NH₃ or Li/NH₃ | Dihydropyridine Derivative | General Knowledge |

C-H Activation and Functionalization Studies

Direct C-H activation and functionalization have emerged as powerful tools for the efficient and atom-economical modification of aromatic systems, including pyridines. The nitrogen atom in the pyridine ring can act as a directing group, facilitating the activation of the C-H bond at the C2 position.

Palladium-catalyzed C-H functionalization is a widely studied area. nih.govresearchgate.netrsc.orgnih.govumich.edu In the context of 2-substituted pyridines, the existing substituent can influence the regioselectivity of further functionalization. For instance, in palladium-catalyzed reactions of 2-phenylpyridine (B120327) derivatives, functionalization often occurs at the ortho-position of the phenyl ring, directed by the pyridine nitrogen. nih.govresearchgate.netrsc.org

Another important strategy is directed ortho-metalation (DoM), where a directing metalation group (DMG) facilitates deprotonation at the adjacent ortho-position by an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.orgharvard.educlockss.orgbaranlab.org While the pyridine nitrogen itself can direct metalation to the C2 position, in a 2-substituted pyridine like this compound, the C-H bond at the C3 position becomes a potential site for functionalization. The alkoxy group can also exhibit a directing effect.

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Reference |

| Palladium-Catalyzed C-H Functionalization | Palladium Catalyst | C3 or other positions depending on directing group effects | nih.govresearchgate.netrsc.org |

| Directed ortho-Metalation | Organolithium Reagent | C3 | wikipedia.orgorganic-chemistry.orgharvard.educlockss.orgbaranlab.org |

Exploration of Rearrangement Mechanisms

Rearrangement reactions of pyridine derivatives can provide access to novel heterocyclic scaffolds. One notable rearrangement is the thermal or acid-catalyzed migration of an alkyl group from the oxygen of a 2-alkoxypyridine to the ring nitrogen, resulting in the formation of an N-alkylpyridone. Thermal rearrangements of substituted pyridines have been investigated, leading to various structural isomers. rsc.orgnih.govresearchgate.net

For instance, the Boekelheide reaction describes the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines, often mediated by acetic or trifluoroacetic anhydride. wikipedia.orgresearchgate.net While not directly applicable to this compound, it highlights the potential for rearrangements involving pyridine N-oxides. Additionally, computational studies have been employed to elucidate the mechanisms of pyridine ring-opening and contraction rearrangements. nih.gov

| Rearrangement Type | Conditions | Product | Reference |

| O- to N-Alkyl Migration | Thermal/Acidic | N-Alkylpyridone | General Knowledge |

| Boekelheide Rearrangement | Acetic/Trifluoroacetic Anhydride | Hydroxymethylpyridine (from picoline N-oxide) | wikipedia.orgresearchgate.net |

| Ring Opening/Contraction | Varies | Various heterocyclic products | nih.gov |

Computational and Theoretical Investigations of 2 2,2 Difluoroethoxy Pyridine

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the electronic properties, reactivity, and spectroscopic characteristics of molecules. For 2-(2,2-Difluoroethoxy)pyridine, methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed picture of the electron distribution and molecular orbital energies.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. bohrium.com DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine the optimized geometry, vibrational frequencies, and electronic properties of pyridine (B92270) derivatives. nih.gov

For this compound, DFT calculations would reveal the influence of the electron-withdrawing difluoroethoxy group on the electron density of the pyridine ring. The substitution of hydrogen atoms with fluorine significantly alters the chemical properties of molecules. nih.gov The fluorine atoms induce a negative charge on themselves, which in turn affects the charge distribution across the entire molecule. This modification of the electrostatic potential is crucial for understanding the molecule's reactivity and intermolecular interactions.

Energetically optimized configurations of substituted pyridines often show non-planar arrangements, with dihedral angles forming between the pyridine ring and its substituents. nih.gov DFT calculations can precisely predict these geometric parameters. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Representative DFT-Calculated Properties for a Substituted Pyridine Derivative (Note: This table presents typical data obtained for pyridine derivatives from DFT calculations to illustrate the expected properties for this compound.)

| Calculated Property | Typical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Indicates chemical stability and reactivity |

| Dipole Moment | 2.0 to 4.0 D | Measures molecular polarity |

Ab initio methods, such as Møller–Plesset perturbation theory (MP), are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org The second-order Møller–Plesset (MP2) method is a post-Hartree-Fock approach that provides a more accurate description of electron correlation, which is crucial for understanding non-covalent interactions. wikipedia.orgsmu.edu

While DFT methods are robust, MP2 calculations can offer a higher level of accuracy for specific properties, such as interaction energies and the geometries of weakly bound complexes. nih.gov For this compound, MP2 calculations would be valuable for refining the optimized geometry and for accurately characterizing the subtle intramolecular forces, such as hydrogen bonds. Comparisons between DFT and MP2 results are often performed to validate the computational findings. For instance, studies on complex molecules have shown that partial charge distributions calculated via MP2 can differ from those obtained by DFT methods, which can be significant when parameterizing force fields for molecular dynamics simulations. nih.gov

Conformational Analysis and Rotational Barriers of the Difluoroethoxy Group

The difluoroethoxy substituent of this compound is flexible, leading to multiple possible conformations (rotamers) due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

This analysis is typically performed by calculating the potential energy surface (PES) as a function of key dihedral angles. For the difluoroethoxy group, the critical rotations are around the Pyridine-O, O-CH₂, and CH₂-CF₂H bonds. The PES maps the energy of the molecule for each geometry, allowing for the identification of energy minima (stable conformers) and saddle points (transition states between conformers).

Theoretical calculations can determine the enthalpy difference between various conformers. For example, in similar fluorinated molecules, enthalpy differences between stable forms can be on the order of a few hundred cm⁻¹ (a few kJ/mol). The rotational barriers are influenced by steric hindrance between the pyridine ring and the difluoroethoxy group, as well as electrostatic interactions, including potential intramolecular hydrogen bonds.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C(3)-C(2)-O-C(ethoxy) | Rotation of the entire ethoxy group relative to the pyridine ring | Determines the overall orientation of the side chain |

| C(2)-O-C(ethoxy)-C(ethoxy) | Rotation around the C-O bond (gauche vs. anti) | Influences the proximity of the CF₂H group to the ring |

| O-C(ethoxy)-C(ethoxy)-H | Rotation of the terminal difluoromethyl group | Affects potential C-H···N or C-H···F interactions |

Analysis of Intramolecular and Intermolecular Interactions

Non-covalent interactions play a defining role in the structure, stability, and function of molecules. wikimedia.org For this compound, both intramolecular and intermolecular forces are significant.

Hydrogen bonds are among the most important non-covalent interactions. wikimedia.org In the case of this compound, several types of weak intramolecular hydrogen bonds could exist, influencing the preferred conformation. These include C-H···N interactions, where a hydrogen on the ethoxy group interacts with the nitrogen of the pyridine ring, and C-H···F interactions, where the hydrogen on the difluoromethyl group (CF₂H) interacts with a fluorine atom on the same group or with the pyridine nitrogen.

Quantum-chemical calculations are essential for identifying and characterizing these weak interactions. wikimedia.orgresearchgate.net Techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can provide evidence for hydrogen bonding and quantify its strength. The presence of such bonds can be inferred from calculated geometric parameters (short H···acceptor distances and specific bond angles) and spectroscopic signatures. researchgate.net For example, intramolecular hydrogen bonding has been shown to stabilize specific conformations in other substituted pyridine molecules. rsc.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While fluorine is the least likely halogen to participate in traditional halogen bonding due to its high electronegativity, the concept of a "π-hole" interaction can be relevant. nih.gov The perfluorination of a pyridine ring, for instance, can alter the electron density to create an electron-deficient (positive) region above the ring, which can then interact with electron-rich species. nih.gov

More relevant for this compound are fluorous interactions. These encompass a range of weak forces involving fluorine atoms, including dipole-dipole interactions arising from the polar C-F bonds and weak C-F···H-C contacts. In the solid state or in aggregates, these interactions can direct molecular packing. The aggregation of fluorinated segments can lead to unique material properties, a principle often exploited in crystal engineering and materials science. Computational studies can model these interactions in dimers or larger clusters to predict how molecules of this compound might self-assemble.

π-Stacking and Supramolecular Assembly Principles

Computational investigations into the non-covalent interactions of pyridine derivatives provide essential insights into their solid-state packing and supramolecular assembly. While specific studies on this compound are not extensively documented in the reviewed literature, the principles governing π-stacking in analogous fluorinated and substituted pyridine systems can be extrapolated to understand its behavior.

The introduction of substituents to the pyridine ring significantly modulates its electronic properties and, consequently, its π-stacking interactions. Theoretical studies on substituted pyridinium (B92312) ions have shown that electron-withdrawing substituents decrease the π+-π+ stacking interaction energy. nih.gov The 2-(2,2-Difluoroethoxy) group is considered to be electron-withdrawing due to the high electronegativity of the fluorine atoms. This suggests that the π-stacking interactions involving this compound might be weaker compared to unsubstituted pyridine.

Density functional theory (DFT) calculations have been widely employed to study π-stacking interactions in various pyridine-containing systems. bohrium.comresearchgate.net These studies reveal that the most stable conformation for pyridine dimers is typically an antiparallel-displaced geometry. researchgate.net The interaction energy is a delicate balance of electrostatic and dispersion forces. nih.gov For substituted benzenes, it has been shown that all substituents, both electron-donating and electron-withdrawing, tend to increase the binding interaction compared to unsubstituted benzene. rsc.org

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are instrumental in characterizing these weak interactions. nih.govmdpi.com These methods allow for the visualization and quantification of non-covalent interactions, providing a deeper understanding of the forces driving supramolecular assembly. In the context of fluorinated pyridines, studies have highlighted the role of C–H···F and F···F interactions in concert with π-stacking to direct the crystal packing. iucr.orgnih.gov

The following table summarizes computational findings on π-stacking interactions in pyridine and substituted pyridine dimers from the literature. This data provides a comparative framework for estimating the potential interaction energies in systems involving this compound.

| Interacting Molecules | Method | Calculated Interaction Energy (kcal/mol) |

| Pyridine Dimer (antiparallel-displaced) | MP2/6-311++G | -3.97 |

| Pyridine Dimer (parallel-sandwich) | MP2/6-311++G | -1.53 |

| Pyridine Dimer (antiparallel-sandwich) | MP2/6-311++G** | -3.05 |

| Pyridine-Benzene Dimer | DFT-D | -3.92 |

| Substituted Pyridinium Ion Dimer | M06-2X/6-311++G(d,p) | Varies with substituent and solvent |

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, particularly those employing density functional theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions involving pyridine derivatives. princeton.edu Although specific computational studies detailing the reaction mechanisms of this compound are not prevalent in the examined literature, the established methodologies for studying related pyridine compounds offer a clear framework for how such investigations would be conducted.

The elucidation of reaction pathways typically involves the calculation of the potential energy surface for a given reaction. This includes identifying and characterizing the geometries and energies of reactants, products, intermediates, and transition states. nih.govnih.gov For instance, in the study of dehydrogenative coupling of 4-substituted pyridines, DFT calculations were used to map out the reaction pathways and identify the key cyclometallated η2-pyridyl complex intermediates. nih.gov

Computational studies have been instrumental in understanding various reaction types involving the pyridine moiety, such as nucleophilic substitution, oxidation, and metal-catalyzed cross-coupling reactions. researchgate.netnih.gov For example, in the oxidation of pyridine, reactive force field molecular dynamics simulations have been used to uncover the role of ozone in facilitating the combustion process and the formation of NOx. researchgate.net

In the context of metal-catalyzed reactions, computational investigations can shed light on the role of the catalyst and the ligands. Studies on the direct arylation of pyridine N-oxide have used computational methods to propose a mechanism involving cooperative catalysis between two distinct palladium centers. nih.gov Similarly, computational studies on copper-catalyzed ring-opening reactions of aziridines with a pyridine ring have helped to elucidate the reaction mechanism by examining different potential intermediates and transition states. mdpi.com

The following table presents a summary of key findings from computational studies on the reaction mechanisms of various pyridine derivatives, illustrating the types of insights that can be gained from such simulations.

| Reaction Studied | Computational Method | Key Findings |

| Dehydrogenative coupling of 4-substituted pyridines | DFT | Preference for a pathway leading to a cyclometallated η2-pyridyl complex. nih.gov |

| Pyridine oxidation with ozone | ReaxFF MD | Ozone enhances the combustion process and promotes the generation of active radicals. researchgate.net |

| Direct arylation of pyridine N-oxide | DFT | Evidence for a cooperative catalysis mechanism involving two palladium centers. nih.gov |

| OH radical reaction with pyridine derivatives | Transition State Theory | Elucidation of substituent effects on reaction rate constants. oberlin.edu |

| Synthesis of substituted pyridines | DFT | Proposed a mechanism involving a 3-azadiene intermediate followed by electrocyclization and oxidation. nih.gov |

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound such as 2-(2,2-Difluoroethoxy)pyridine, a multi-pronged NMR approach utilizing ¹H, ¹³C, and ¹⁹F nuclei would be essential to confirm its molecular structure and provide insights into its electronic environment.

Advanced ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum would provide key information about the substitution pattern on the pyridine (B92270) ring and the structure of the difluoroethoxy side chain. The four protons on the pyridine ring would exhibit distinct chemical shifts and coupling patterns, characteristic of a 2-substituted pyridine. The methylene (B1212753) protons (-OCH₂-) of the ethoxy group would be expected to appear as a triplet, coupled to the single proton of the difluoromethyl group (-CHF₂). This latter proton would, in turn, appear as a triplet of triplets due to coupling with both the methylene protons and the two fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The pyridine ring would show five distinct signals, with the carbon atom bonded to the oxygen (C2) being significantly downfield. The two carbons of the ethoxy group would also be readily identifiable. The carbon of the difluoromethyl group (-CHF₂) would exhibit a characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy would be a critical analytical technique. researchgate.net The two fluorine atoms of the difluoroethoxy group are chemically equivalent and would be expected to produce a single resonance. This signal would be split into a doublet by the adjacent proton (-CHF₂), providing direct evidence for the -CHF₂ group. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms. mdpi.com

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Pyridine H-3 | 6.8 - 7.2 | ddd | J(H3-H4), J(H3-H5), J(H3-H6) |

| Pyridine H-4 | 7.5 - 7.9 | ddd | J(H4-H3), J(H4-H5), J(H4-H6) |

| Pyridine H-5 | 7.0 - 7.4 | ddd | J(H5-H3), J(H5-H4), J(H5-H6) |

| Pyridine H-6 | 8.1 - 8.4 | d | J(H6-H5) |

| -OCH₂- | 4.3 - 4.7 | t | J(H-H) |

| -CHF₂ | 6.0 - 6.5 | tt | J(H-F), J(H-H) |

| Pyridine C-2 | 160 - 165 | s | |

| Pyridine C-3 | 110 - 115 | s | |

| Pyridine C-4 | 138 - 142 | s | |

| Pyridine C-5 | 115 - 120 | s | |

| Pyridine C-6 | 147 - 151 | s | |

| -OCH₂- | 65 - 70 | s | |

| -CHF₂ | 112 - 118 | t | ¹J(C-F) |

| -CHF₂ | -80 to -130 | d | ²J(F-H) |

Note: The data in this table is predictive and based on typical chemical shift and coupling constant values for similar structural motifs. Actual experimental values may vary.

2D NMR Spectroscopy for Connectivity and Dynamics (e.g., COSY, HMQC, HSQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. Cross-peaks would be observed between adjacent protons on the pyridine ring, as well as between the -OCH₂- and -CHF₂ protons of the side chain, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded protons and carbons. An HSQC or HMQC spectrum would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal of the -CHF₂ group would show a correlation to the triplet carbon signal of the same group.

Solid-State NMR for Crystalline Forms

Should this compound exist as a crystalline solid, solid-state NMR (ssNMR) could provide valuable information about its structure and polymorphism. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid material. ssNMR can distinguish between different crystalline forms (polymorphs) and provide insights into the packing and intermolecular interactions in the solid state.

Vibrational Spectroscopy Applications (IR and Raman)

Assignment of Fundamental Vibrational Modes

The IR and Raman spectra of this compound would be characterized by vibrations arising from the pyridine ring and the difluoroethoxy side chain.

Pyridine Ring Vibrations: The pyridine ring would exhibit characteristic stretching and bending vibrations. C-H stretching vibrations would be observed in the 3000-3100 cm⁻¹ region. C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations would be found at lower wavenumbers. nih.govnih.govresearchgate.net

Difluoroethoxy Group Vibrations: The C-O-C ether linkage would show characteristic stretching vibrations around 1050-1250 cm⁻¹. The C-F stretching vibrations are typically strong in the IR spectrum and would be expected in the 1000-1200 cm⁻¹ region. The CH₂ and CHF₂ groups would also have their own characteristic stretching and bending modes.

Correlation with Computational Spectroscopic Data

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra of molecules. By calculating the optimized geometry and vibrational frequencies of this compound, a theoretical IR and Raman spectrum can be generated. These calculated spectra can then be used to aid in the assignment of the experimental spectra, should they become available. The correlation between theoretical and experimental vibrational frequencies can provide a high degree of confidence in the structural characterization of the molecule.

Interactive Data Table: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=C / C=N Ring Stretch | 1400 - 1600 | Strong | Strong |

| C-F Stretch | 1000 - 1200 | Strong | Weak |

| C-O-C Stretch | 1050 - 1250 | Strong | Medium |

| Ring Bending | 600 - 1000 | Medium | Medium |

Note: This table provides a general prediction of the key vibrational modes and their expected spectral characteristics.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone in the characterization of this compound, enabling the precise determination of its molecular weight and offering clues to its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with high precision (typically to four or more decimal places). thermofisher.comresearchgate.net This accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For this compound, with a chemical formula of C₇H₇F₂NO, HRMS provides an experimentally measured mass that can be compared against the calculated theoretical exact mass. This comparison helps to confirm the molecular identity of a synthesized batch with a high degree of confidence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇F₂NO |

| Theoretical Monoisotopic Mass | 159.04954 Da |

| Typical HRMS Instrument | Time-of-Flight (TOF), Orbitrap |

| Expected Mass Accuracy | < 5 ppm |

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by analyzing its fragmentation patterns. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound is first isolated in the mass spectrometer (MS1). This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions (product ions) are then analyzed in a second stage of mass spectrometry (MS2). wikipedia.orguab.edu

Proposed Fragmentation Pathway:

Initial Fragmentation: The primary fragmentation is likely to be the cleavage of the ether bond (C-O).

Pathway A (Loss of the difluoroethoxy group): Cleavage of the Pyridine-O bond would lead to the formation of a pyridinol cation (m/z 96) and the loss of a neutral difluoroethene molecule.

Pathway B (Cleavage within the side chain): A common fragmentation for ethers is the cleavage of the C-C bond alpha to the oxygen, which could lead to a fragment corresponding to the pyridine ring with an oxygen and a methylene group.

Pyridine Ring Fragmentation: Subsequent fragmentation events would likely involve the characteristic breakdown of the pyridine ring itself.

Analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the structure, particularly the connectivity between the pyridine ring and the difluoroethoxy side chain. nih.gov

X-ray Crystallography and Neutron Diffraction for Solid-State Structure Determination

X-ray crystallography and neutron diffraction are definitive methods for determining the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov These techniques provide precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular interactions. Although a specific crystal structure for this compound is not publicly documented, analysis of related fluorinated and pyridine-containing compounds allows for an informed discussion of its expected solid-state characteristics.

The crystal packing of this compound would be dictated by a combination of non-covalent interactions. The presence of fluorine atoms, a nitrogen atom in the pyridine ring, and aromatic π-systems suggests a rich landscape of potential intermolecular forces.

Hydrogen Bonding: Weak C—H···N and C—H···F hydrogen bonds are expected to play a significant role in the crystal lattice. The nitrogen atom of the pyridine ring is a competent hydrogen bond acceptor, while the fluorine atoms of the difluoroethoxy group can also act as weak acceptors.

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, where the electron-rich π-system of one ring interacts with the π-system of a neighboring molecule. These interactions are common in the crystal structures of pyridine derivatives. acs.org

Halogen Bonding: Although not a classic halogen bond donor, fluorine atoms can participate in various dipole-dipole and other electrostatic interactions that influence molecular packing.

Understanding these interactions is crucial as they dictate the material's physical properties, such as melting point and solubility.

Should a single crystal of this compound be grown and analyzed, X-ray diffraction would provide highly precise measurements of its geometric parameters. wikipedia.org Based on data from similar structures, such as substituted pyridines and fluoro-organic molecules, the expected bond lengths and angles can be estimated. iucr.orgnist.gov

| Bond/Angle | Expected Value | Comment |

|---|---|---|

| C-N (in pyridine ring) | ~1.34 Å | Typical aromatic C-N bond length. nist.gov |

| C-C (in pyridine ring) | ~1.39 Å | Average aromatic C-C bond length. nist.gov |

| C(pyridine)-O | ~1.36 Å | Aryl ether C-O bond. |

| O-C(ethoxy) | ~1.42 Å | Alkyl ether C-O bond. |

| C-F | ~1.35 Å | Typical C-F bond length in gem-difluoro compounds. |

| C-N-C (in pyridine ring) | ~117° | Angle within the pyridine ring. nist.gov |

| C-O-C | ~118° | Typical for aryl-alkyl ethers. |

These values are derived from sp² and sp³ hybridization states of the atoms and are influenced by the electronegativity of the substituents (fluorine, oxygen, and the pyridine nitrogen).

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., GC-MS, LC-MS)

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its accurate quantification and purity assessment. Coupling chromatography with mass spectrometry provides a powerful analytical tool.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is a highly suitable technique for its analysis. mdpi.comcdc.gov In GC, the compound is vaporized and passed through a capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. nih.gov The separated components then enter the mass spectrometer, which serves as a sensitive and selective detector, providing mass spectra for peak identification and confirmation. researchgate.net This method is effective for assessing purity and quantifying volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly for analyzing samples that may not be suitable for GC due to thermal instability or low volatility. chromatographyonline.com In reverse-phase LC, separation is achieved based on the analyte's polarity. For a moderately polar compound like this compound, a C18 column with a mobile phase of acetonitrile (B52724) and water would likely provide good separation from more polar or less polar impurities. The eluent is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, for detection and identification. nih.govresearchgate.net LC-MS is a standard method for purity analysis in pharmaceutical and chemical research. chromatographyonline.com

Academic Research Applications of 2 2,2 Difluoroethoxy Pyridine and Analogues

Role as Synthetic Building Blocks in Complex Molecule Synthesis

Substituted pyridines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com The introduction of a difluoroethoxy group onto the pyridine (B92270) scaffold creates a specialized building block that chemists can utilize to construct more complex molecular architectures with tailored properties.

The 2-(2,2-difluoroethoxy)pyridine moiety serves as a valuable precursor for the synthesis of more complex fluorinated molecules. The presence of the difluoroethoxy group provides a unique combination of steric and electronic properties that can influence the reactivity of the pyridine ring and serve as a key structural element in the final target compound. The development of synthetic methods to introduce fluorinated groups, such as trifluoromethoxy and difluoroethoxy, into heteroaromatic systems like pyridine has been a significant area of research. nih.govrsc.org This has expanded the toolbox available to chemists, allowing for the creation of novel compounds for drug discovery, agricultural science, and materials research. nih.govrsc.org

The synthesis of fluorinated pyridines can be achieved through various methods, including the electrophilic fluorination of dihydropyridines. nih.gov These synthetic strategies provide access to a diverse range of fluorinated pyridine-containing building blocks. The value of these building blocks is underscored by their appearance in patent literature, where they are often cited as key intermediates in the synthesis of novel proprietary compounds. google.comwipo.int

Table 1: Examples of Complex Molecules Derived from Fluorinated Pyridine Building Blocks

| Precursor Type | Resulting Compound Class | Potential Application Area |

| Fluorinated Pyridines | Biologically Active Heterocycles | Pharmaceuticals, Agrochemicals nih.gov |

| Dihydropyridine (B1217469) Derivatives | Functionalized Pyridines | Organic Synthesis, Medicinal Chemistry nih.gov |

| Pyridine Ethers | Complex Organic Molecules | Drug Discovery, Materials Science researchgate.net |

In multi-step syntheses, this compound and its analogues function as stable intermediates that carry the essential fluorinated moiety through various reaction sequences. The pyridine ring itself can undergo a range of chemical transformations, allowing for the attachment of other functional groups or the construction of larger molecular frameworks. lifechemicals.com The robust nature of the C-F bond ensures that the difluoroethoxy group remains intact during subsequent synthetic steps. Researchers utilize these intermediates to systematically build complex molecules where the final properties are influenced by the presence of the fluorine atoms. nih.gov The utility of functionalized pyridines as intermediates is a cornerstone of modern medicinal chemistry and organic synthesis. lifechemicals.com

Contributions to Materials Science Research

The field of materials science has greatly benefited from the unique properties imparted by fluorine. nih.gov The incorporation of fluorinated fragments like the difluoroethoxy group into organic materials can lead to enhanced thermal stability, chemical resistance, and altered electronic characteristics.

Fluorinated pyridines are explored as building blocks for novel organic materials. nih.govmdpi.com The high electronegativity of fluorine and the polarity of the C-F bond can influence intermolecular interactions, leading to materials with unique self-assembly properties, liquid crystalline phases, or modified electronic behavior. The development of trifluoromethoxylated pyridines, for example, is expected to provide valuable building blocks for the discovery of new functional materials. nih.gov The principles derived from studying perfluoropyridine's applications in materials science can be extended to other fluorinated pyridines, highlighting their potential in creating advanced materials. mdpi.com Suppliers of specialty chemicals often categorize fluorinated pyridine derivatives, such as 4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile, specifically as "Material Building Blocks," acknowledging their role in this research area. bldpharm.com

Table 2: Impact of Fluorination on Material Properties

| Property | Effect of Fluorine Incorporation | Source |

| Thermal Stability | Generally increased due to the strength of the C-F bond. | nih.gov |

| Chemical Resistance | Enhanced resistance to oxidation and chemical attack. | nih.gov |

| Lipophilicity/Hydrophobicity | Significantly altered, often leading to increased hydrophobicity. | nih.gov |

| Electronic Properties | Modified due to the high electronegativity of fluorine. | nih.gov |

The incorporation of this compound units into polymer chains is a strategy for developing functional polymers with tailored characteristics. These fluorinated moieties can enhance properties such as flame retardancy, optical clarity, and gas permeability. In the realm of specialty chemicals, fluorinated pyridine derivatives are used to create compounds with specific surface properties, such as water and oil repellents. nih.gov The broad utility of pyridine derivatives in agrochemicals and pharmaceuticals also extends to their role in creating specialized chemical products with high performance and stability. researchgate.net

Ligand Design and Coordination Chemistry Studies

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, readily coordinating to metal centers through the lone pair of electrons on the nitrogen atom. wikipedia.org The introduction of a difluoroethoxy group at the 2-position creates a ligand with more complex and potentially useful coordination behavior.

The this compound molecule belongs to the class of 2-pyridyloxy ligands. These ligands are ambidentate and can coordinate to a metal center not only through the pyridine nitrogen but also through the ether oxygen atom. This allows them to act as (N,O)-bidentate, or chelating, ligands, forming a stable ring structure with the metal ion. mdpi.com This chelation can enhance the stability of the resulting metal complex. Research on (2-pyridyloxy)silanes has demonstrated that the 2-pyridyloxy unit is effective at bridging and stabilizing bonds between transition metals and silicon. mdpi.com This highlights the versatility of this ligand type in stabilizing unique bonding arrangements in coordination and organometallic compounds.

Table 3: Coordination Characteristics of 2-Pyridyloxy Ligands

| Feature | Description |

| Coordination Sites | Pyridine Nitrogen (soft Lewis base) and Ether Oxygen (hard Lewis base). mdpi.com |

| Binding Modes | Can act as a monodentate ligand (via Nitrogen) or as a bidentate, chelating ligand (via Nitrogen and Oxygen). mdpi.com |

| Structural Role | Capable of bridging two different atoms, such as a transition metal and a silicon atom. mdpi.com |

| Resulting Geometry | The bidentate nature can enforce specific geometries around the metal center, influencing the complex's properties. |

Application in Transition Metal Catalysis Research

The utility of pyridine and its derivatives as ligands in transition metal catalysis is well-established, owing to their electronic properties and ability to stabilize metal centers in various oxidation states. jscimedcentral.comwikipedia.org While direct catalytic applications of this compound are not extensively documented in dedicated studies, research on its analogues, particularly fluorinated pyridines, provides significant insights into its potential catalytic roles. These compounds are crucial in designing catalysts for a range of organic transformations. rsc.orgresearchgate.net

Fluorinated pyridine ligands are instrumental in the development of catalysts for reactions such as hydrogenation, cycloadditions, and cross-coupling reactions. rsc.orgacs.org The electronic effects of the fluorine atoms in the ligand can modulate the reactivity and selectivity of the metal catalyst. For instance, the strong electron-withdrawing nature of the difluoroethoxy group at the 2-position of the pyridine ring can influence the electronic density at the metal center, thereby affecting its catalytic activity. This is a key principle in ligand design for tuning catalyst performance. nih.gov

A notable application of pyridine ligands in catalysis is in the formation of metal-organic frameworks (MOFs) with catalytic properties. Research has shown that introducing pyridine into the synthesis of a cobalt-based MOF can induce a structural change from a 3D to a 2D framework. This reconfiguration increases the number of exposed metal active sites, significantly enhancing the MOF's performance as an electrocatalyst for the oxygen evolution reaction (OER).

Furthermore, pyridine-containing scaffolds are integral to widely used catalysts like Crabtree's catalyst for hydrogenation reactions. wikipedia.org Complexes such as CoCl₂(py)₄ and NiCl₂(py)₄ serve as valuable and versatile precursors in the synthesis of organometallic catalysts. wikipedia.org The principles demonstrated in these systems suggest that this compound could similarly be employed to develop novel catalysts with tailored electronic and steric properties for specific applications.

Investigation of Metal-Ligand Interactions

The study of metal-ligand interactions is fundamental to understanding the properties and reactivity of coordination complexes. For ligands like this compound and its analogues, these investigations reveal how factors such as fluorination and substituent placement influence bonding, electronic structure, and spectroscopic characteristics.

Spectroscopic techniques are pivotal in elucidating these interactions. Infrared (IR) spectroscopy, for example, can confirm the coordination of the pyridine nitrogen to a metal center. Upon complexation, the C=N stretching vibration of the pyridine ring typically shifts to a higher frequency. In studies of poly(4-vinylpyridine) complexes with ruthenium, this shift was observed to be in the range of 15–20 cm⁻¹. kpi.ua This phenomenon provides direct evidence of the metal-ligand bond formation.

Table 1: Spectroscopic Shifts in Pyridine Ligands Upon Metal Coordination

| Ligand System | Metal Center | Spectroscopic Method | Observed Change | Reference |

|---|---|---|---|---|

| Poly(4-vinylpyridine) | Ruthenium(II) | Infrared (IR) | C=N stretch shifts 15–20 cm⁻¹ to higher energy | kpi.ua |

| 2-hydrazinopyridine | Palladium(II) | Infrared (IR) | Appearance of M-N bond vibration at 435-470 cm⁻¹ | biointerfaceresearch.com |

| Fluorinated terpyridines | Cobalt(II) | EPR | Exchange-narrowed spectra indicating complex aggregation via F···F interactions | uni-stuttgart.de |

Computational studies, often using Density Functional Theory (DFT), complement experimental findings by providing a deeper understanding of the electronic structure. biointerfaceresearch.com These studies can quantify the nature of the metal-ligand bond, analyze molecular orbitals, and predict spectroscopic properties, offering a comprehensive picture of the interactions at a molecular level. rsc.org

Research on Physical Organic Chemistry Phenomena

Solvent Effects

The choice of solvent can significantly influence chemical reactions and equilibria by stabilizing or destabilizing reactants, transition states, and products. In the context of reactions involving pyridine-based ligands like this compound, solvent effects are a critical area of study. The polarity of the solvent and its ability to engage in hydrogen bonding are particularly important. researchgate.net

Solvents are broadly classified as polar protic (e.g., water, methanol), polar aprotic (e.g., acetonitrile (B52724), DMF), and nonpolar (e.g., hexane). The Hughes-Ingold rules provide a framework for predicting how solvent polarity will affect reaction rates:

An increase in solvent polarity generally accelerates reactions where charge is developed or increased in the transition state.

An increase in solvent polarity generally decelerates reactions where charge is dispersed or destroyed in the transition state.

In ligand substitution reactions involving pyridine complexes, the solvent can play multiple roles. For platinum(II) complexes, studies have shown that the substitution rate increases with the carbon chain length of alcohol solvents (from methanol (B129727) to 1-pentanol), which is attributed to the role of van der Waals forces in stabilizing the transition state. researchgate.net Furthermore, the speciation of pyridine and bipyridine complexes in solution has been found to be dependent on the nature of the solvent. rsc.org The ability of a solvent to stabilize ions is crucial; polar protic solvents are particularly effective at solvating both cations and anions, which can impact the rates of reactions that proceed through ionic intermediates.

Table 2: Effect of Solvent on Reaction Rate Constants

Data adapted from studies on related substitution reactions involving pyridine derivatives.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Relative Reaction Rate |

|---|---|---|---|

| Methanol | Polar Protic | 33 | Low |

| Ethanol | Polar Protic | 24 | Low |

| Acetonitrile | Polar Aprotic | 37 | High |

| DMF (Dimethylformamide) | Polar Aprotic | 37 | High |

Bond Shortening

The geometric structure of the pyridine ring, including its bond lengths and angles, can be influenced by several factors, such as substituent effects and coordination to a metal center. The introduction of highly electronegative substituents, like the difluoroethoxy group, can alter the electronic distribution within the aromatic ring, leading to changes in bond lengths. rsc.org

Computational chemistry provides powerful tools to investigate these structural perturbations. DFT calculations can predict optimized molecular geometries with high accuracy. For a standard, unsubstituted pyridine molecule, the C–N and C–C bond lengths within the ring are well-characterized. nist.gov

Upon coordination to a metal, changes in these bond lengths can occur. The donation of the nitrogen lone pair to the metal center can alter the hybridization and electron density, potentially leading to a shortening of the adjacent C–N bonds and a corresponding adjustment in the C–C bonds to maintain aromaticity. Similarly, in the formation of a pyridyl radical anion through reduction, the addition of an electron to the π* system leads to a loss of aromaticity and a localization of single and double bonds, with significant changes in bond lengths. nih.gov

Quantum chemical calculations on various substituted pyridines have shown that electron-withdrawing groups can affect the bond strengths within the ring through intramolecular charge delocalization, a phenomenon that can be analyzed using Natural Bond Orbital (NBO) theory. rsc.org For instance, DFT studies of pyridine oximes interacting with an iron surface show that Fe-N bond lengths are around 2.08 Å, which is within the sum of the covalent radii, indicating a strong chemical interaction that influences the geometry of the adsorbed pyridine ring. nih.gov

Future Research Trajectories and Challenges

Development of Sustainable and Atom-Economical Synthetic Methodologies